1-(Pyridin-4-yl)pyrrolidin-3-ol
Overview
Description
1-(Pyridin-4-yl)pyrrolidin-3-ol is a heterocyclic compound that features both a pyridine and a pyrrolidine ring in its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Pyridin-4-yl)pyrrolidin-3-ol can be synthesized through various methods. One common approach involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, followed by functionalization of the preformed pyrrolidine rings . The reaction conditions typically involve the use of specific catalysts and reagents to facilitate the formation of the desired product.
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the compound’s synthesis in a laboratory setting provides a foundation for potential scale-up. Industrial production would likely involve optimization of the synthetic routes to ensure high yield and purity, as well as cost-effective production .
Chemical Reactions Analysis
Types of Reactions: 1-(Pyridin-4-yl)pyrrolidin-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the pyridine and pyrrolidine rings, which provide multiple reactive sites .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction could produce various pyrrolidine derivatives .
Scientific Research Applications
1-(Pyridin-4-yl)pyrrolidin-3-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Pyridin-4-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. For instance, as an inhibitor of Plasmodium cytoplasmic prolyl-tRNA synthetase, the compound interferes with protein synthesis in the malaria parasite, thereby exhibiting antimalarial activity . The pyrrolidine ring’s stereochemistry and sp3-hybridization allow it to efficiently explore the pharmacophore space and bind to enantioselective proteins .
Comparison with Similar Compounds
1-(Pyridin-4-yl)pyrrolidin-3-ol can be compared with other similar compounds, such as:
Pyrrolidine-2-one: Another pyrrolidine derivative with different biological activities.
Pyrrolidine-2,5-diones: Compounds with distinct pharmacological profiles.
Prolinol: A derivative with unique stereochemical properties.
The uniqueness of this compound lies in its dual ring structure, which provides a versatile scaffold for various applications in medicinal chemistry and drug development .
Properties
IUPAC Name |
1-pyridin-4-ylpyrrolidin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c12-9-3-6-11(7-9)8-1-4-10-5-2-8/h1-2,4-5,9,12H,3,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHYWFIGUFNRYPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60619854 | |
Record name | 1-(Pyridin-4-yl)pyrrolidin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60619854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116721-57-4 | |
Record name | 1-(Pyridin-4-yl)pyrrolidin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60619854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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